molecular formula C9H13NO2 B1347078 Cyclohexyl cyanoacetate CAS No. 52688-11-6

Cyclohexyl cyanoacetate

Cat. No.: B1347078
CAS No.: 52688-11-6
M. Wt: 167.2 g/mol
InChI Key: YESQLMJPTKPRSK-UHFFFAOYSA-N
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Description

Cyclohexyl cyanoacetate is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as cyclohexyl 2-cyanoacetate and acetic acid, cyano-, cyclohexyl ester .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to a cyanoacetate group . The IUPAC name for this compound is cyclohexyl 2-cyanoacetate . The InChIKey for this compound is YESQLMJPTKPRSK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyanoacetamide derivatives, including this compound, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 167.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis of Derivatives and Effects on Blood Clotting

Cyclohexyl cyanoacetate has been utilized in the synthesis of 2-(3-spiro-cyclohexyl-3,4-dihydroisoquinolyl-1)acetic acid derivatives. These derivatives, especially those containing methylenedioxo groups, have shown varied effects on blood clotting. Some compounds increased clotting, while others without the methylenedioxo group decreased clotting. Notably, the most active compounds demonstrated effects comparable to known blood clotting agents like ethamsylate and heparin (Mikhailovskii et al., 2008).

Chemical Synthesis Processes

This compound plays a role in multicomponent chemical reactions. For instance, a four-component reaction involving aryl aldehydes, ethyl cyanoacetate, dimethyl acetylenedicarboxylate, and cyclohexyl isocyanide has been developed to produce highly functionalized cyclopentadienes (Anary‐Abbasinejad et al., 2010). Additionally, this compound is involved in improved multicomponent reactions leading to methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate (Anary‐Abbasinejad et al., 2010).

Synthesis of Acetonitrile Derivatives

Synthesis of Fragrances

This compound is also involved in the synthesis of commercial fragrances. For example, a continuous-flow biocatalytic process using commercial alcohol dehydrogenases (ADHs) has been developed for the synthesis of cis-4-alkylcyclohexanols, which include derivatives like leather cyclohexanol and woody acetate, used in functional perfumery (Tentori et al., 2020).

Antimicrobial Activity

The antimicrobial activity of various derivatives of this compound has been investigated. For instance, N-cyclohexyl-2-cyanoacetamide derivatives have shown activity against certain bacteria and fungi, indicating potential pharmaceutical applications (Ali et al., 2010).

Safety and Hazards

The safety data sheet for Cyclohexyl cyanoacetate suggests that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

The future demand for Cyclohexyl cyanoacetate and key players in its market are poised to play pivotal roles in shaping the industry’s trajectory . Anticipated demand in the coming years is expected to be driven by specific factors, such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends .

Mechanism of Action

Target of Action

Cyclohexyl cyanoacetate, also known as cyclohexyl 2-cyanoacetate, is a chemical compound with the formula C9H13NO2 It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . This suggests that this compound may have similar reactivity and could interact with a variety of biological targets.

Mode of Action

It’s known that cyanoacetic acid hydrazide, a related compound, can react with various reactants at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function . This suggests that this compound may interact with its targets in a similar manner, leading to various chemical reactions.

Biochemical Pathways

Cyanoacetic acid hydrazide, a related compound, is known to be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This suggests that this compound may also be involved in the synthesis of various heterocyclic compounds, affecting the associated biochemical pathways.

Result of Action

It’s known that cyanoacetic acid hydrazide, a related compound, is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This suggests that this compound may have similar effects, contributing to the synthesis of various biologically active compounds.

Action Environment

It’s known that the reaction of cyanoacetic acid hydrazide with various reactants can result in unique properties . This suggests that the action of this compound may also be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Cyclohexyl cyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It acts as a precursor in reactions leading to the formation of various heterocycles, such as thiadiazoles, oxadiazoles, and fused heterocycles . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures. For instance, this compound can undergo cyclocondensation reactions, where it interacts with nucleophiles and electrophiles to form polyfunctional heterocyclic compounds . These interactions are crucial for the synthesis of biologically active molecules and pharmaceuticals.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins involved in these processes allows it to modulate cellular functions. For example, this compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These effects can result in alterations in cell growth, differentiation, and apoptosis, making this compound a valuable tool in biochemical research and drug development.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their activity and function. For instance, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It can also participate in binding interactions with nucleophiles and electrophiles, leading to the formation of intermediate compounds that drive the synthesis of heterocycles

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage effects are important for understanding the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active compounds. The compound can undergo enzymatic reactions, such as hydrolysis and oxidation, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and pharmacokinetics in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution properties are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes. For example, this compound’s localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism .

Properties

IUPAC Name

cyclohexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESQLMJPTKPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200657
Record name Cyclohexyl cyanoacetate
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52688-11-6
Record name Cyclohexyl 2-cyanoacetate
Source CAS Common Chemistry
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Record name Cyclohexyl cyanoacetate
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Record name 52688-11-6
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Record name Cyclohexyl cyanoacetate
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Record name Cyclohexyl cyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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